molecular formula C13H15BrN2O3 B4264038 N-(2-bromo-4-nitrophenyl)cyclohexanecarboxamide

N-(2-bromo-4-nitrophenyl)cyclohexanecarboxamide

Cat. No.: B4264038
M. Wt: 327.17 g/mol
InChI Key: SEVLZSMPJBEKTM-UHFFFAOYSA-N
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Description

N-(2-bromo-4-nitrophenyl)cyclohexanecarboxamide is an organic compound with the molecular formula C13H15BrN2O3 It is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to a cyclohexanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-nitrophenyl)cyclohexanecarboxamide typically involves the following steps:

    Nitration: The starting material, 2-bromoaniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to yield 2-bromo-4-nitroaniline.

    Acylation: The 2-bromo-4-nitroaniline is then reacted with cyclohexanecarbonyl chloride in the presence of a base such as triethylamine to form this compound.

The reaction conditions for these steps generally involve maintaining low temperatures during the nitration process to control the reaction rate and prevent over-nitration. The acylation step is typically carried out at room temperature under an inert atmosphere to avoid any side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Additionally, the use of environmentally friendly solvents and reagents is emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-nitrophenyl)cyclohexanecarboxamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in the presence of a suitable solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate and a polar aprotic solvent like dimethylformamide.

Major Products Formed

    Reduction: N-(2-amino-4-nitrophenyl)cyclohexanecarboxamide.

    Substitution: N-(2-substituted-4-nitrophenyl)cyclohexanecarboxamide, where the substituent depends on the nucleophile used.

Scientific Research Applications

N-(2-bromo-4-nitrophenyl)cyclohexanecarboxamide has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-nitrophenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and nitro groups allows the compound to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-nitrobenzene: Similar structure but lacks the cyclohexanecarboxamide moiety.

    2-Bromo-4-nitroaniline: Precursor in the synthesis of N-(2-bromo-4-nitrophenyl)cyclohexanecarboxamide.

    N-(2-amino-4-nitrophenyl)cyclohexanecarboxamide: Reduction product of the compound.

Uniqueness

This compound is unique due to the combination of the bromine and nitro groups on the phenyl ring and the cyclohexanecarboxamide moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with specific molecular targets, making it valuable in both synthetic and biological applications.

Properties

IUPAC Name

N-(2-bromo-4-nitrophenyl)cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O3/c14-11-8-10(16(18)19)6-7-12(11)15-13(17)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEVLZSMPJBEKTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-bromo-4-nitrophenyl)cyclohexanecarboxamide
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